

Application Notes and Protocols: L803-mts in Diabetes and Metabolic Research

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Compound of Interest

Compound Name: L803-mts

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Introduction

L803-mts is a selective, cell-permeable peptide inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1] GSK-3 is a serine/threonine kinase that plays a pivotal role in a wide array of cellular processes, including glycogen metabolism, insulin signaling, and gene transcription.[2][3] Dysregulation of GSK-3 activity has been implicated in the pathogenesis of Type 2 Diabetes (T2D).[2] In the context of insulin signaling, GSK-3 acts as a negative regulator. Upon insulin binding to its receptor, a signaling cascade involving PI3K and Akt/PKB leads to the phosphorylation and inactivation of GSK-3.[4] This inactivation allows for the dephosphorylation and activation of glycogen synthase, promoting glycogen synthesis.[4] In states of insulin resistance, GSK-3 can remain constitutively active, contributing to impaired glucose metabolism.[2]

The inhibition of GSK-3 by molecules such as **L803-mts** presents a promising therapeutic strategy for T2D.[5] **L803-mts** has been demonstrated in preclinical studies to improve glucose homeostasis in animal models of diabetes and insulin resistance.[1][5] These application notes provide a comprehensive overview of the use of **L803-mts** in diabetes and metabolic research, including detailed experimental protocols and a summary of key findings.

L803-mts: A Selective GSK-3 Inhibitor

L803-mts is a myristoylated peptide with the sequence Myr-GKEAPPAPPQSpP-NH₂. The myristoylation enhances its cell permeability. It acts as a substrate-competitive inhibitor of GSK-3.[6]

Property	Value
Molecular Weight	1464.64 g/mol
Formula	C ₆₆ H ₁₁₀ N ₁₅ O ₂₀ P
Sequence	GKEAPPAPPQSP
Modifications	Gly-1 = Myr-Gly, Pro-12 = C-terminal amide, Ser-11 = pSer
Solubility	Soluble to 1 mg/ml in 20% acetonitrile/water
Storage	Store at -20°C

Key Applications in Diabetes and Metabolic Research

Long-term administration of **L803-mts** has been shown to have beneficial effects on glucose metabolism in diabetic animal models, primarily through its action on the liver and skeletal muscle.[1][5]

In Vivo Models:

- Genetically Diabetic Mice (ob/ob): These mice are leptin-deficient and exhibit obesity, hyperglycemia, and insulin resistance.
- High-Fat Diet (HFD)-Induced Diabetic Mice: C57BL/6J mice fed a high-fat diet develop obesity, insulin resistance, and impaired glucose tolerance.[1]

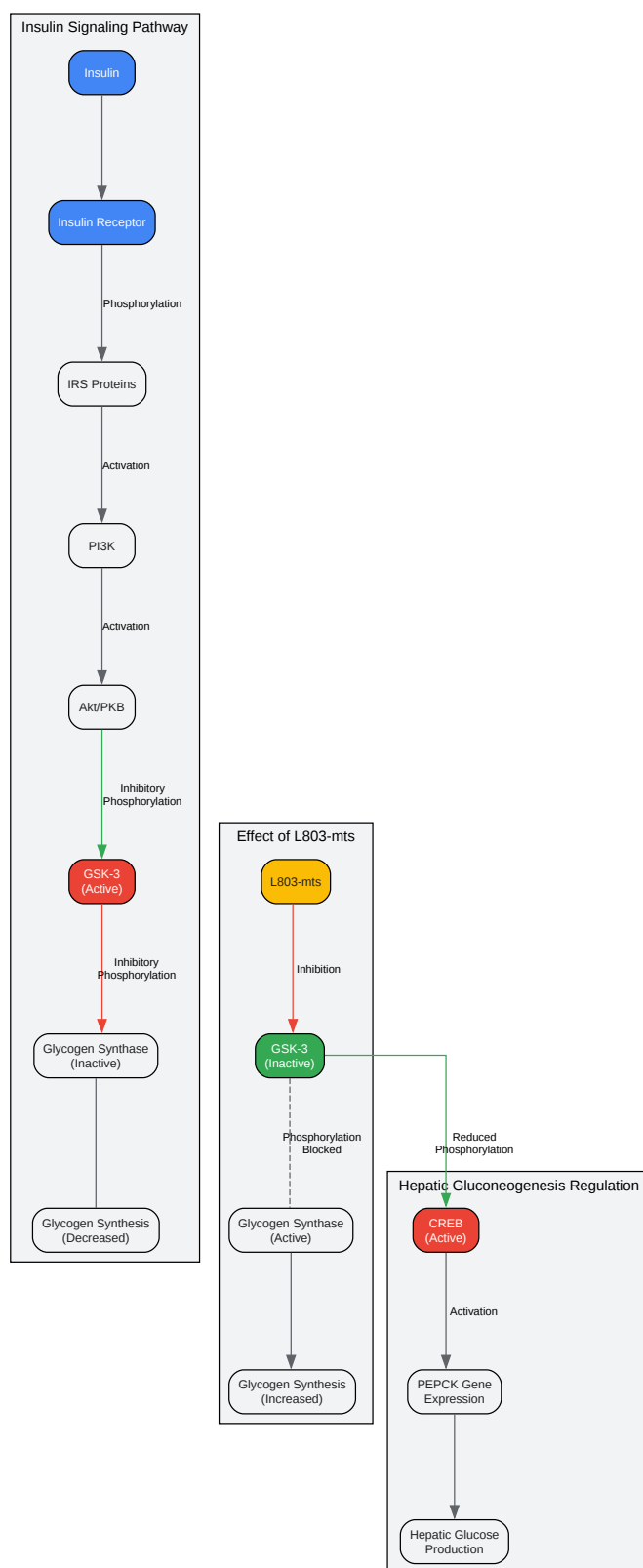
Primary Effects of L803-mts Treatment:

- Improved Glucose Homeostasis: Reduces blood glucose levels and improves glucose tolerance.[1][5]

- Enhanced Insulin Sensitivity: Increases the responsiveness of peripheral tissues to insulin.[1]
- Hepatic Effects: Suppresses hepatic glucose production and increases glycogen storage.[1][5]
- Skeletal Muscle Effects: Promotes glucose uptake and glycogen synthesis.[5]

Signaling Pathway of L803-mts in Insulin Signaling

The primary mechanism of **L803-mts** in improving glucose metabolism is through the inhibition of GSK-3, which is a key downstream effector in the insulin signaling pathway. The following diagram illustrates the central role of GSK-3 and the effect of its inhibition by **L803-mts**.

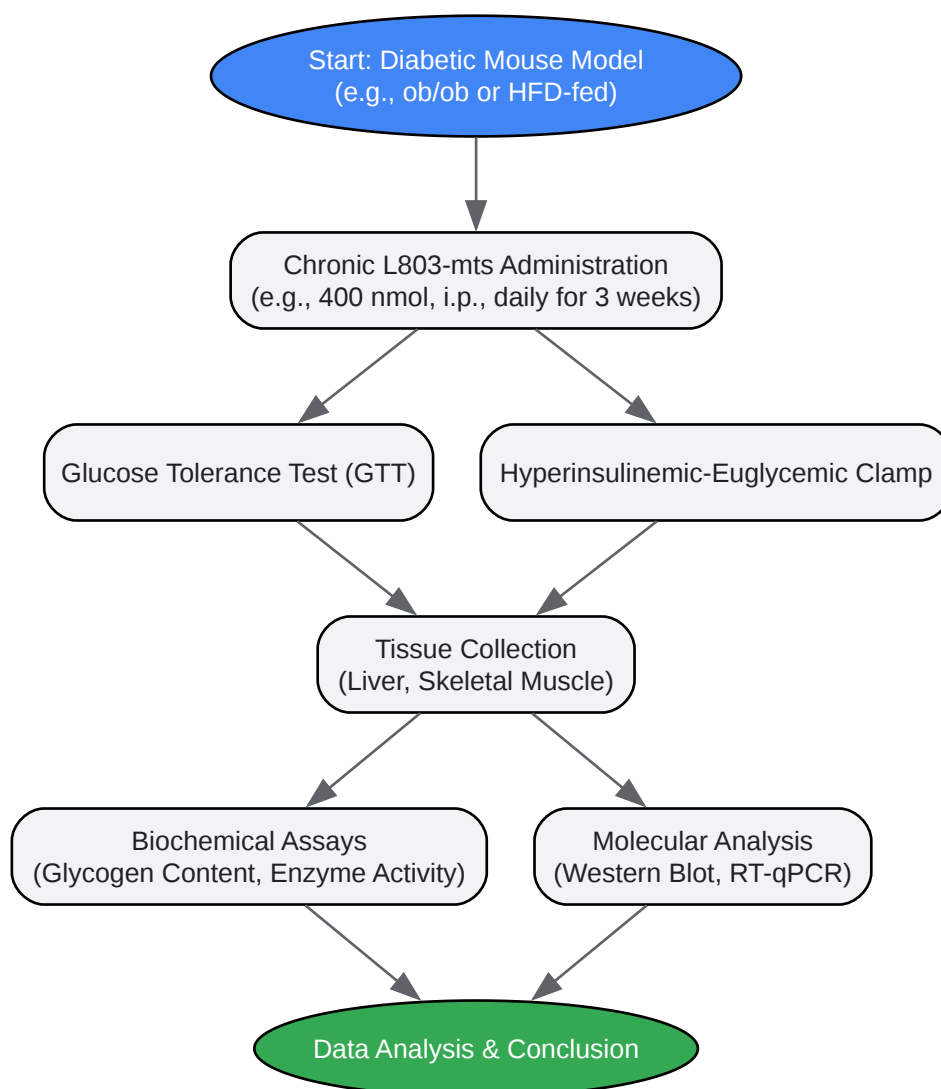


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Caption: **L803-mts** inhibits GSK-3, promoting glycogen synthesis and reducing hepatic glucose production.

Experimental Workflow for a Preclinical Study

A typical preclinical study evaluating the efficacy of **L803-mts** in a diabetic mouse model would follow the workflow outlined below.



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Caption: Workflow for evaluating **L803-mts** in diabetic mice.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies with **L803-mts**.

Table 1: Effects of L803-mts on Glucose Homeostasis in ob/ob Mice[5]

Parameter	Control (Saline)	L803-mts (400 nmol/day for 3 weeks)	% Change
Blood Glucose (non-fasting)	~350 mg/dL	~250 mg/dL	~ -28%
Hepatic Glycogen Content	-	-	+ 50%
Hepatic PEPCK mRNA Levels	-	-	- 50%
Skeletal Muscle Glycogen Content	-	-	+ 20%
Skeletal Muscle GLUT4 Expression	-	-	~ +150% (2.5-fold)

Data are approximate values derived from published graphs and text.

Table 2: Effects of L803-mts on Glucose Metabolism in High-Fat Diet-Fed Mice[1]

Parameter	High-Fat Diet (Control)	High-Fat Diet + L803-mts	% Change
Glucose Infusion Rate (Euglycemic Clamp)	~10 mg/kg/min	~20 mg/kg/min	+ 100%
Endogenous Glucose Production (Suppression by Insulin)	No suppression	75% suppression	-
Plasma Glucose Disappearance Rate	-	-	+ 60%
Liver Glycogen Synthase Activity	-	Increased	-
Glucose Uptake (Gastrocnemius Muscle)	-	Markedly Improved	-

Data are approximate values derived from published graphs and text.

Detailed Experimental Protocols

Protocol 1: Chronic L803-mts Administration to ob/ob Mice

This protocol is adapted from Kaidanovich-Beilin et al. (2006).[5]

1. Animals:

- Male ob/ob mice (e.g., from The Jackson Laboratory).
- Age: 5-6 weeks at the start of the experiment.
- House in a temperature-controlled environment with a 12-hour light/dark cycle, with free access to standard chow and water.

2. L803-mts Preparation:

- Dissolve **L803-mts** in sterile saline (0.9% NaCl).
- The final concentration should be such that the desired dose (400 nmol) is in a reasonable injection volume (e.g., 100-200 μ L).

3. Administration:

- Administer 400 nmol of **L803-mts** via intraperitoneal (i.p.) injection once daily for 3 weeks.
- The control group receives an equivalent volume of sterile saline.

4. Monitoring:

- Monitor body weight and food consumption regularly (e.g., twice a week).
- Measure non-fasting blood glucose levels from the tail vein at regular intervals (e.g., weekly) using a glucometer.

Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)

1. Preparation:

- Fast the mice overnight (12-16 hours) with free access to water.

2. Baseline Measurement:

- Record the body weight of each mouse.
- Obtain a baseline blood sample (t=0 min) from the tail vein to measure blood glucose.

3. Glucose Administration:

- Prepare a sterile 20% glucose solution in saline.
- Inject the glucose solution intraperitoneally at a dose of 2 g/kg body weight.

4. Blood Sampling:

- Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose injection.
- Measure blood glucose at each time point using a glucometer.

5. Data Analysis:

- Plot the blood glucose concentration over time for each group.
- Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.

Protocol 3: Hyperinsulinemic-Euglycemic Clamp

This protocol is a complex procedure that requires surgical catheterization and is based on the methodology described by Rao et al. (2007).^[1]

1. Surgical Preparation (several days before the clamp):

- Anesthetize the mice.
- Surgically implant catheters into the carotid artery (for blood sampling) and the jugular vein (for infusions).
- Allow the mice to recover for at least 3-5 days.

2. Clamp Procedure:

- Fast the mice for 5-6 hours.
- Start a primed-continuous infusion of human insulin (e.g., 2.5 mU/kg/min) through the jugular vein catheter.
- Simultaneously, begin a variable infusion of 20% glucose.
- Monitor blood glucose from the arterial catheter every 5-10 minutes.
- Adjust the glucose infusion rate (GIR) to maintain euglycemia (e.g., 120-140 mg/dL).
- The clamp is typically run for 120 minutes.

3. Data Collection and Analysis:

- The steady-state GIR during the last 30-60 minutes of the clamp is a measure of whole-body insulin sensitivity.
- To measure hepatic glucose production and peripheral glucose uptake, radiolabeled glucose tracers (e.g., [3-³H]glucose and 2-[¹⁴C]deoxyglucose) can be infused.

Protocol 4: Western Blot for Phosphorylated CREB (p-CREB) in Liver Tissue

1. Tissue Homogenization:

- Homogenize frozen liver tissue in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Centrifuge to pellet cellular debris and collect the supernatant.

2. Protein Quantification:

- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

3. SDS-PAGE and Transfer:

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

- Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.

5. Detection:

- Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
- To normalize for protein loading, strip the membrane and re-probe with an antibody for total CREB and/or a housekeeping protein like GAPDH.

Protocol 5: Hepatic Glycogen Content Assay

1. Tissue Preparation:

- Weigh a small piece of frozen liver tissue (~50-100 mg).
- Homogenize the tissue in deionized water.

2. Glycogen Hydrolysis:

- Add a strong acid (e.g., HCl) to an aliquot of the homogenate and heat to hydrolyze the glycogen to glucose.
- Neutralize the sample with a strong base (e.g., NaOH).

3. Glucose Measurement:

- Measure the glucose concentration in the hydrolyzed sample using a commercial glucose assay kit.

4. Calculation:

- Calculate the glycogen content based on the amount of glucose released and express it as mg of glycogen per gram of liver tissue.

Conclusion

L803-mts is a valuable research tool for investigating the role of GSK-3 in diabetes and metabolic diseases. Its ability to improve glucose homeostasis and insulin sensitivity in preclinical models makes it a compound of interest for therapeutic development. The protocols and data presented in these application notes provide a foundation for researchers to design and execute studies utilizing **L803-mts** to further explore the intricacies of metabolic regulation.

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